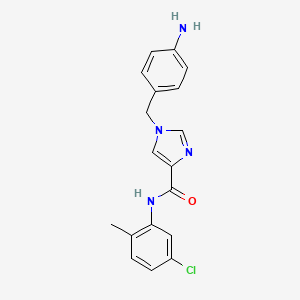
1-(4-aminobenzyl)-N-(5-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide
Descripción general
Descripción
1-(4-Aminobenzyl)-N-(5-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide (abbreviated as ABCMICA) is a compound that has been increasingly studied in recent years due to its potential applications in various fields of scientific research. ABCMICA has been found to possess a wide range of properties, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial activities. In addition, ABCMICA has been used in various laboratory experiments and clinical trials to study its efficacy and safety.
Aplicaciones Científicas De Investigación
Antihypertensive Properties
A study by Carini et al. (1991) discusses a series of nonpeptide angiotensin II receptor antagonists, which are structurally related to the compound . These compounds, including N-(biphenylylmethyl)imidazoles, have been found to produce potent antihypertensive effects upon oral administration, indicating potential use in hypertension treatment (Carini et al., 1991).
Antibacterial and Anticancer Activity
Hackenberg et al. (2013) synthesized and evaluated a series of N-heterocyclic carbene–silver(I) acetate complexes derived from 4,5-ditolyl-imidazole, demonstrating their potential antibacterial activity against Gram-positive and Gram-negative bacteria. The study also reports cytotoxicity against human renal and breast cancer cell lines, suggesting applications in cancer research (Hackenberg et al., 2013).
Cytotoxicity in Cancer Research
Hassan et al. (2014) worked on the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related to the compound . Their research aimed at exploring the cytotoxic activity of these derivatives against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential application in cancer therapy research (Hassan et al., 2014).
Synthesis and Characterization in Organic Chemistry
A study by Andersen and Pedersen (1985) focused on the synthesis of 2-Methyl-N6-aryladenines from 5-Acetylamino-1H-imidazole-4-carboxamide Hydrochloride, showcasing the use of the imidazole ring in the synthesis of nitrogen-containing compounds. This research contributes to the broader understanding of imidazole derivatives in organic synthesis (Andersen & Pedersen, 1985).
Drug Discovery and Pharmacology
Research by Sato et al. (2016) identified kinase inhibitors that are structurally related to imidazole carboxamides as novel GPR39 agonists. This study illuminates the potential of these compounds in drug discovery, particularly in the context of G protein–coupled receptors (Sato et al., 2016).
Propiedades
IUPAC Name |
1-[(4-aminophenyl)methyl]-N-(5-chloro-2-methylphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-12-2-5-14(19)8-16(12)22-18(24)17-10-23(11-21-17)9-13-3-6-15(20)7-4-13/h2-8,10-11H,9,20H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBZLCNYWRDFSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-aminobenzyl)-N-(5-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



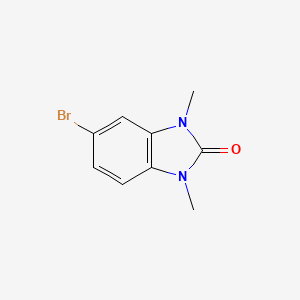
![[3-(Aminomethyl)phenyl]methanesulfonamide](/img/structure/B1373074.png)
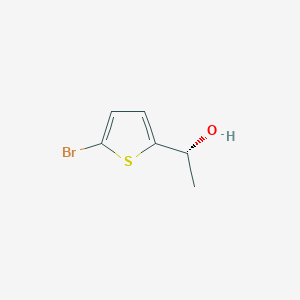
![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B1373077.png)

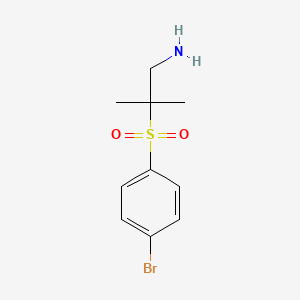
![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1373085.png)
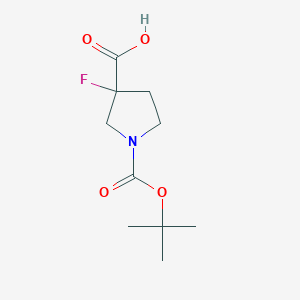
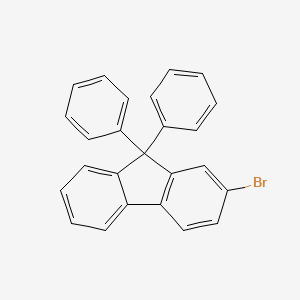
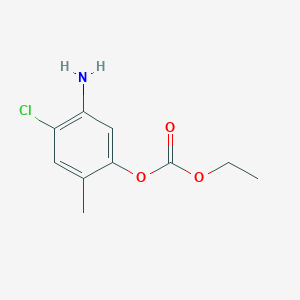

![6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1373093.png)
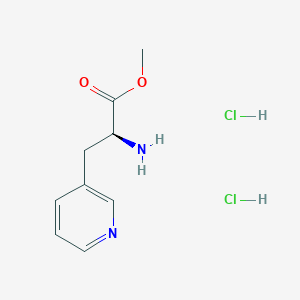
![ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate](/img/structure/B1373096.png)